Potency Differential: TRAP-6 amide TFA vs. TFLLR-NH₂ in Platelet Aggregation
TRAP-6 amide TFA demonstrates significantly higher potency in inducing platelet aggregation compared to the selective PAR1 agonist TFLLR-NH₂. In vitro assays report an EC50 of 0.15 μM for TRAP-6 amide TFA [1] versus an EC50 of 1.9 μM for TFLLR-NH₂ [2]. This 12.7-fold difference in potency allows for lower working concentrations, reducing potential off-target effects and conserving valuable sample material.
| Evidence Dimension | Potency for inducing platelet aggregation in vitro (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.15 µM |
| Comparator Or Baseline | TFLLR-NH₂: EC50 = 1.9 µM |
| Quantified Difference | 12.7-fold higher potency for TRAP-6 amide TFA |
| Conditions | In vitro platelet aggregation assay; human platelet-rich plasma or washed platelets |
Why This Matters
Higher potency reduces the amount of peptide needed per assay, lowering cost and minimizing potential off-target effects due to lower working concentrations.
- [1] Elliott JT, Hoekstra WJ, Derian CK, et al. Tritiated photoactivatable analogs of the native human thrombin receptor (PAR-1) agonist peptide, SFLLRN-NH2. J Pept Res. 2001 Jun;57(6):494-506. View Source
- [2] PeptideDB. TFLLR-NH2 Product Information. PeptideDB Database Entry. View Source
